![molecular formula C18H21N3O2S B2540987 1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine CAS No. 771515-25-4](/img/structure/B2540987.png)
1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPMP and belongs to the class of piperazine derivatives.
Mechanism of Action
The mechanism of action of MPMP is not fully understood. However, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. MPMP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation.
Biochemical and Physiological Effects:
MPMP has been found to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. MPMP has also been found to decrease inflammation by inhibiting the activity of COX-2. In addition, MPMP has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
MPMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be used at low concentrations. However, MPMP has some limitations for lab experiments. It has a short half-life and can rapidly degrade in biological systems. This can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of MPMP. One direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is to study its anti-inflammatory and anti-cancer properties and its potential use as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, the development of more stable analogs of MPMP could help overcome its limitations for lab experiments.
Synthesis Methods
The synthesis of MPMP involves the reaction of 1-(4-Methoxyphenyl)piperazine with 2-(methylsulfanyl)pyridine-3-carboxylic acid. This reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure MPMP.
Scientific Research Applications
MPMP has been studied for its potential applications in scientific research. It has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPMP has also been studied for its anti-inflammatory and anti-cancer properties. It can be used as a potential drug candidate for the treatment of cancer and inflammatory diseases.
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-7-5-14(6-8-15)20-10-12-21(13-11-20)18(22)16-4-3-9-19-17(16)24-2/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSYOXXSVXZZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


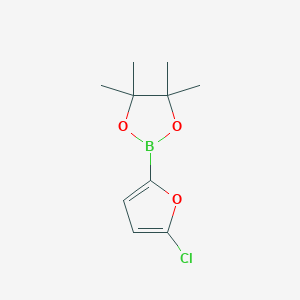
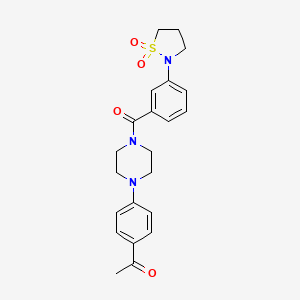

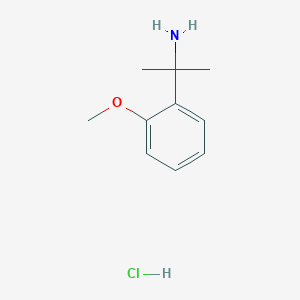
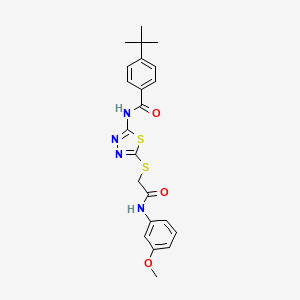
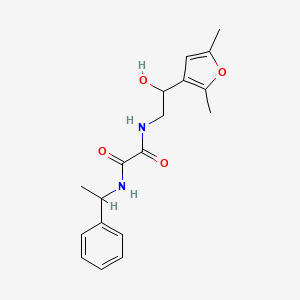
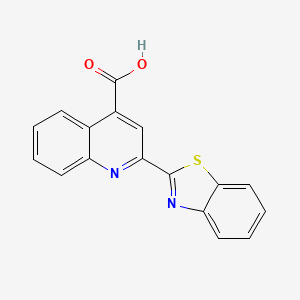
![4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2540920.png)
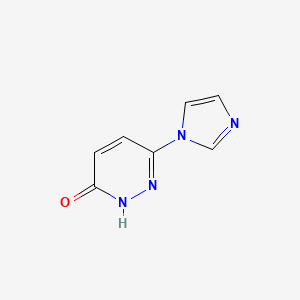
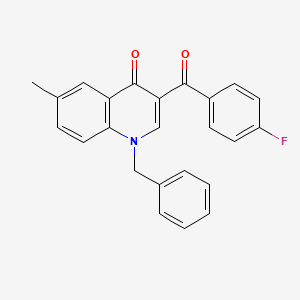
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2540925.png)
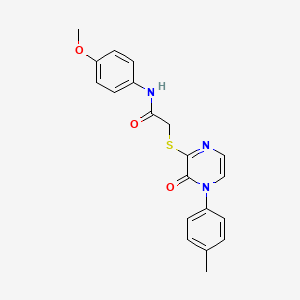
![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)